Methyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate
Description
Methyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a synthetic quinoline derivative characterized by three key structural features:
- 6-Methoxy group: Enhances lipophilicity and influences electronic distribution across the quinoline core.
- 4-{[(2,4-Difluorophenyl)carbamoyl]methoxy} substituent: Introduces hydrogen-bonding capability via the carbamoyl group and enhances target affinity through the electron-withdrawing 2,4-difluorophenyl moiety.
This compound is hypothesized to exhibit biological activity as a P-glycoprotein (P-gp) inhibitor, given structural similarities to other quinoline-based modulators . Its synthesis likely follows esterification protocols analogous to those in and , involving methyl iodide and potassium carbonate in acetone under reflux .
Properties
IUPAC Name |
methyl 4-[2-(2,4-difluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O5/c1-27-12-4-6-15-13(8-12)18(9-17(23-15)20(26)28-2)29-10-19(25)24-16-5-3-11(21)7-14(16)22/h3-9H,10H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXAYNOEMJMRSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3)F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Difluoroanilino Group: The difluoroanilino group can be attached through a nucleophilic aromatic substitution reaction, where 2,4-difluoroaniline reacts with an appropriate electrophile.
Formation of the Ester Group: The ester group can be formed through esterification reactions involving carboxylic acids and alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Anti-inflammatory Applications
Methyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate has been investigated for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is often upregulated during inflammation and is a target for anti-inflammatory drugs.
Case Study: COX-2 Inhibition
A study demonstrated that derivatives of quinoline, including compounds similar to this compound, exhibited selective inhibition of COX-2 with IC50 values ranging from 0.063 to 0.090 µM. These compounds showed high selectivity indexes, indicating their potential as anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective COX inhibitors .
Anticancer Properties
Research has also highlighted the anticancer potential of this compound through its analogs. The quinoline scaffold is known for its ability to interact with various biological targets involved in cancer progression.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that compounds based on the quinoline structure can induce cytotoxic effects in human breast cancer cell lines such as MCF-7 and T47D. The mechanism involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents .
Synthesis of Novel Bioactive Compounds
This compound serves as a versatile building block in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to enhanced pharmacological profiles.
Synthetic Pathways
Several synthetic methodologies have been explored to derive new compounds from this quinoline derivative:
- Fluoroquinolone Derivatives : The introduction of fluorine atoms has been shown to improve the pharmacokinetic properties of quinolone derivatives, enhancing their efficacy against bacterial infections.
- Hybrid Molecules : By combining this compound with other pharmacophores, researchers aim to create hybrid molecules that exhibit dual or multi-target activities, which is particularly beneficial in treating complex diseases like cancer .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the difluoroanilino group can interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison with structurally related quinoline derivatives is provided below, focusing on substituents, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity The carbamoyl methoxy group in the target compound distinguishes it from simpler benzyloxy or aryloxy substituents (e.g., compounds 16–21 in ). This group may enhance binding to P-gp via hydrogen-bond interactions with transmembrane domains . The 2,4-difluorophenyl moiety, also seen in antifungal agents like Pramiconazole (), improves metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 6a in ) .
Synthetic Accessibility
- The target compound’s synthesis likely parallels methods for 6a () but requires additional steps to introduce the carbamoyl methoxy group. Reaction efficiency (5-hour reflux) and purification protocols (TLC monitoring) remain comparable .
Crystallinity: Analogous quinoline derivatives (e.g., ) exhibit intermolecular C–H···π and hydrogen-bond interactions, suggesting the target compound may crystallize in similar dimeric or columnar arrangements .
Biological Performance
- Compounds with electron-withdrawing groups (e.g., CF₃ in ’s compound 16) show enhanced anticancer activity, suggesting the target’s difluorophenyl group may similarly potentiate efficacy .
- The carboxylate ester at position 2 is a common feature in P-gp inhibitors (), indicating its role in modulating ATP-binding cassette transporter interactions .
Research Findings and Implications
- Structural Optimization: The target compound’s unique substituents position it as a candidate for overcoming multidrug resistance (MDR) in cancer therapy, leveraging both quinoline’s planar aromaticity and the 2,4-difluorophenyl group’s pharmacokinetic advantages.
Biological Activity
Methyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to the quinoline class, characterized by a methoxy group and a difluorophenyl substituent. Its chemical formula is .
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Anticancer Activity : Quinoline derivatives have shown promise in inhibiting cancer cell proliferation through various pathways such as apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Some studies suggest that quinoline derivatives can exhibit antibacterial and antifungal properties, making them candidates for treating infections.
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit inflammatory mediators, suggesting potential applications in inflammatory diseases.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell survival and proliferation.
- Interaction with Receptors : It may act as an antagonist or agonist at specific receptors involved in inflammation and pain signaling.
- Induction of Oxidative Stress : Some quinoline derivatives induce oxidative stress in cancer cells, leading to cell death.
Case Studies and Research Findings
- Anticancer Studies : A study on related quinoline derivatives found that they effectively inhibited the growth of various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values ranging from 1 to 10 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
- Antimicrobial Activity : Research demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) for effective compounds was reported to be as low as 5 µg/mL .
- Anti-inflammatory Effects : In vitro studies indicated that this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
